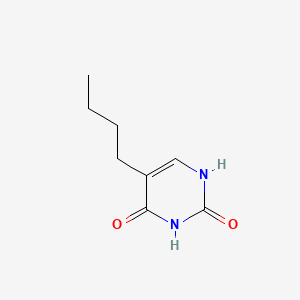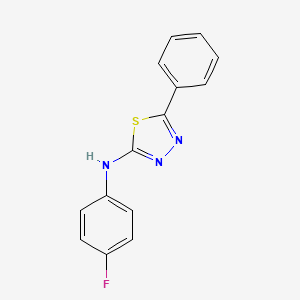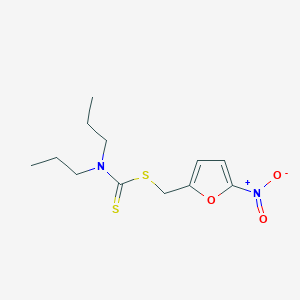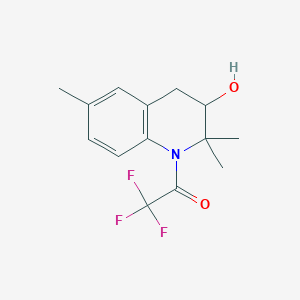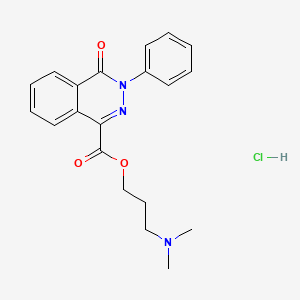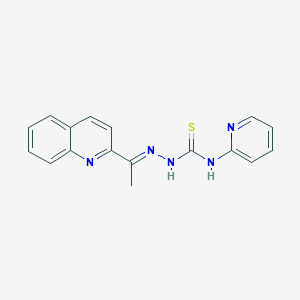
N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that features both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of a pyridine derivative with a quinoline derivative in the presence of a hydrazinecarbothioamide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action for N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazinecarbothioamide derivatives or compounds featuring pyridine and quinoline moieties.
Uniqueness
What sets N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N5S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-pyridin-2-yl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C17H15N5S/c1-12(14-10-9-13-6-2-3-7-15(13)19-14)21-22-17(23)20-16-8-4-5-11-18-16/h2-11H,1H3,(H2,18,20,22,23)/b21-12+ |
InChI Key |
KRJHTJJEGZYJIO-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=N1)/C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




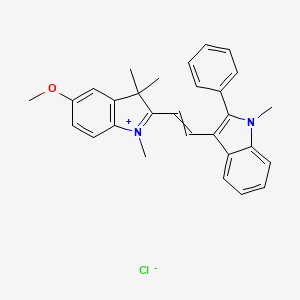
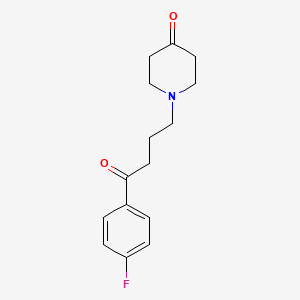
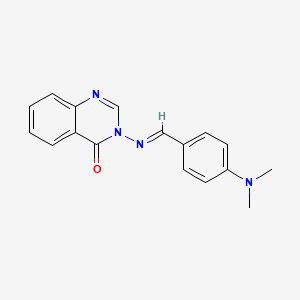
![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)
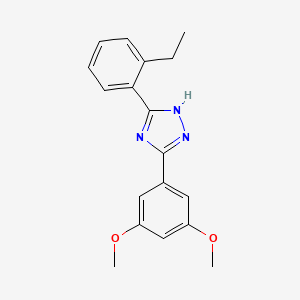
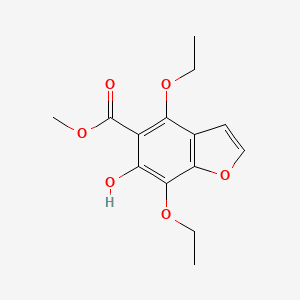
![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
